1-(3-Chloro-4-methylphenyl)-3-methylurea

Herbicide metabolism Phytotoxicity Hill reaction inhibition

1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0) is a substituted phenylurea compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. It is primarily recognized as the N-monodemethylated metabolite of the widely used herbicide chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 22175-22-0
Cat. No. B164929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-methylurea
CAS22175-22-0
SynonymsChlorotoluron, N-desmethyl, 1-(3-Chloro-p-tolyl)-3-methyl urea
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC)Cl
InChIInChI=1S/C9H11ClN2O/c1-6-3-4-7(5-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyGUMFWXBSFOHZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0): A Critical Phenylurea Metabolite Standard for Agrochemical and Environmental Analysis


1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0) is a substituted phenylurea compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol [1]. It is primarily recognized as the N-monodemethylated metabolite of the widely used herbicide chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) [2]. Unlike its parent compound, which is an active herbicidal ingredient, this metabolite is a key degradation product formed via N-demethylation in plants, soil, and biological systems [3]. Due to its specific structural signature and its role in metabolic pathways, it is predominantly utilized as a certified reference material (CRM) for analytical method development, environmental fate studies, and residue monitoring in agricultural and food safety contexts .

Certified reference material for LC-MS/MS and GC-MS analytical workflows
Chlortoluron N-demethyl metabolite for environmental fate and plant metabolism studies
Residue monitoring standard for regulatory pesticide screening in food, water, and soil matrices

Why 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) Cannot Be Interchanged with Generic Phenylurea Herbicides


Substituting 1-(3-chloro-4-methylphenyl)-3-methylurea with a structurally related phenylurea herbicide such as chlortoluron, diuron, or isoproturon introduces critical analytical and functional errors. This compound is not a commercial herbicide but a specific N-demethylated metabolite that retains significant phytotoxicity [1]. Unlike its parent chlortoluron, which is an active PSII inhibitor, this monomethylurea derivative exhibits a distinct chromatographic retention time, mass spectral fragmentation pattern, and biological activity profile [2]. In analytical workflows, the use of a different phenylurea standard would result in false negatives or inaccurate quantification in LC-MS/MS or GC-MS assays designed for residue monitoring. Furthermore, in metabolic or environmental fate studies, generic substitution would invalidate the assessment of detoxification pathways, as the ring-methyl oxidation and N-demethylation routes yield products with vastly different phytotoxicities and environmental mobilities [3]. Therefore, procurement of the exact CAS 22175-22-0 compound is non-negotiable for any application requiring traceability, accurate quantification, or biological interpretation related to chlortoluron degradation.

1-(3-Chloro-4-methylphenyl)-3-methylurea
CAS 22175-22-0
Chlortoluron (parent herbicide)
CAS 15545-48-9
Chromatographic retention, MS fragmentation, and phytotoxicity profile differ; substitution leads to misidentification in residue methods.
Certified CRM with batch-specific CoA
Technical-grade or non-certified phenylurea standard
Purity documentation and traceability gaps may invalidate regulatory-compliant quantification and method validation.
N-monodemethyl metabolite standard
Other phenylurea herbicide (diuron, isoproturon)
Distinct metabolic-pathway context; generic substitution would distort detoxification route assessment and environmental mobility interpretation.

Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) Against Closest Analogs


Metabolite Identity and Retained Phytotoxicity vs. Chlortoluron Ring-Oxidation Products

As the primary N-monodemethylated metabolite of chlortoluron, 1-(3-chloro-4-methylphenyl)-3-methylurea retains significant phytotoxicity, in contrast to the essentially non-phytotoxic products of ring-methyl oxidation [1]. This differential activity is critical for understanding the selective action of chlortoluron and the fate of its residues.

Metabolite Phytotoxicity
Class-level inference
Significant phytotoxicity retained vs. essentially non-phytotoxic ring-oxidation metabolites
Reported metabolic-pathway differentiation context
Hill reaction inhibition assay; data to verify for target species
Herbicide metabolism Phytotoxicity Hill reaction inhibition

Certified Reference Material Purity: 97%+ for Quantitative Analytical Traceability

This compound is supplied as a high-purity certified reference material (CRM) with a minimum purity specification of 97%, as verified by HPLC, NMR, and GC analysis . This level of purity and the accompanying batch-specific certificate of analysis (CoA) are not typically available for generic or non-certified phenylurea standards, ensuring quantitative accuracy in LC-MS/MS and GC-MS methods.

CRM Purity Specification
Specification review
≥97% (HPLC, NMR, GC verified)
Supports quantitative analytical traceability
Vendor specification; batch-specific CoA review recommended
Analytical standard Pesticide residue analysis Quality control

Distinct Chromatographic Retention and Mass Spectral Properties for LC-MS/MS Analysis

The monodemethylated structure of 1-(3-chloro-4-methylphenyl)-3-methylurea yields a distinct mass spectrum (Monoisotopic mass: 198.055991 Da) and chromatographic retention time compared to its parent chlortoluron (monoisotopic mass: 212.071641 Da) and other phenylurea herbicides . This difference is essential for unambiguous identification and quantification in multi-residue analytical methods.

Mass & Retention Identity
Class-level inference
Δ 14.016 Da from parent chlortoluron (198.056 vs. 212.072 Da)
Supports selective MS monitoring in multi-residue methods
Theoretical calculation; retention time shift must be confirmed on-column
LC-MS/MS Phenylurea residue Metabolite profiling

Shelf-Life Stability: 48 Months at Room Temperature Storage

Commercial sources specify a shelf-life of 48 months for this compound when stored as a solid at room temperature (20°C to 25°C) [1]. This extended stability, particularly under ambient conditions, contrasts with other phenylurea standards or metabolites that may require refrigeration or have shorter recommended storage periods.

Shelf-Life Stability
Supplier specification
48 months at 20–25°C (solid form)
Supports long-term ambient storage for analytical projects
Vendor specification; re-test after expiry recommended
Stability Storage Standard longevity

Optimal Use Cases for 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) in Analytical and Environmental Laboratories


Certified Reference Standard for LC-MS/MS Pesticide Residue Analysis in Food and Water

This compound is the definitive certified reference material for quantifying chlortoluron metabolite residues in agricultural commodities, surface water, and groundwater. Its high purity (≥97%) and batch-specific CoA, including NMR and HPLC data , ensure compliance with regulatory methods (e.g., EPA, EU) requiring traceable analytical standards.

Metabolite Identification and Quantification in Environmental Fate and Plant Metabolism Studies

In studies investigating the degradation of chlortoluron in soil, plants, or microbial systems, this compound serves as the authentic standard for identifying and quantifying the N-monodemethylated metabolite. Its use is essential for accurately tracking the N-demethylation pathway, which retains phytotoxicity, as opposed to the detoxifying ring-methyl oxidation route [1].

Method Development and Validation for Multi-Residue Phenylurea Analysis

Due to its distinct mass (198.056 Da) and chromatographic behavior, 1-(3-chloro-4-methylphenyl)-3-methylurea is an ideal spike-in standard for developing and validating LC-MS/MS or GC-MS methods for the simultaneous determination of multiple phenylurea herbicides and their metabolites in complex environmental or biological matrices .

Application
Selection Property
Validation Focus
LC-MS/MS pesticide residue analysis
CRM purity and batch-specific CoA
Regulatory method compliance and traceable quantification
Environmental fate and plant metabolism studies
N-demethyl metabolite identity confirmation
Metabolic-pathway differentiation from ring-oxidation routes
Multi-residue phenylurea method development
Distinct mass and chromatographic behavior
Selective analyte monitoring without parent-herbicide interference

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